molecular formula C11H22N2O B1530249 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol CAS No. 1184360-40-4

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

Cat. No.: B1530249
CAS No.: 1184360-40-4
M. Wt: 198.31 g/mol
InChI Key: RZZMYIRPKVMLDC-UHFFFAOYSA-N
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Description

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a specialty cyclohexanol-piperidine hybrid compound that serves as a valuable chemical scaffold in medicinal chemistry and drug discovery research. This molecule features both cyclohexanol and 4-aminopiperidine moieties, creating a versatile building block with potential for diverse pharmaceutical applications. The compound is structurally characterized by a cyclohexan-1-ol ring substituted at the 2-position with a 4-aminopiperidine group, presenting researchers with multiple sites for chemical modification and structure-activity relationship studies. While specific biological data for this exact compound is limited in current literature, structurally related piperidine derivatives demonstrate significant research potential in multiple areas. Piperidine-4-one analogs have shown promising antioxidant and anti-inflammatory activity in preclinical studies, with some demonstrating potent radical scavenging activity in DPPH assays (IC50 values 30.392-72.285 μM) and significant anti-inflammatory effects in protein denaturation studies (inhibition rates 39.3-71.3%) . Additionally, various 4-aminopiperidine derivatives appear in patent literature as key intermediates in the synthesis of biologically active compounds, including kinase inhibitors such as BTK inhibitors and anticancer agents like substituted 2,4-diamino-quinoline derivatives for potential treatment of proliferative diseases including leukemia, prostate cancer, and liver cancer . The compound is offered exclusively for research purposes and should be handled by qualified researchers in appropriate laboratory settings. Physical and chemical properties including solubility, stability, and storage conditions should be empirically determined by researchers, and comprehensive safety assessments must be performed prior to any experimental use. As with all research chemicals, proper personal protective equipment and engineering controls should be utilized during handling.

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O/c12-9-5-7-13(8-6-9)10-3-1-2-4-11(10)14/h9-11,14H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZZMYIRPKVMLDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Multi-Step Synthesis via Reduction and Protection (Based on Large-Scale Pharmaceutical Routes)

A detailed synthetic route was described in the large-scale preparation of related piperazinyl cyclohexane derivatives, which can be adapted for this compound synthesis. The key steps include:

This sequence provides a robust and scalable method with yields ranging from 40% to 85% in key steps and is suitable for industrial synthesis of related amino alcohols.

Alternative Reduction and Functionalization Routes

Other methods involve:

Epoxidation and Ring-Opening Strategies

In related piperidine derivative syntheses, epoxidation of olefinic precursors followed by nucleophilic ring-opening has been employed:

  • Epoxidation of olefinic piperidine derivatives using m-chloroperbenzoic acid (m-CPBA) or other peracids.
  • Subsequent reduction or nucleophilic substitution to open the epoxide ring and introduce hydroxyl and amino groups in a stereoselective manner.
  • Protection and deprotection steps to yield the final 4-aminopiperidinyl cyclohexanol compounds.

These methods require careful control of reaction conditions and choice of reagents to optimize yield and stereochemistry.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents & Conditions Yield Range (%) Advantages Disadvantages
Hydrogenation of nitrocyclohexane + Boc protection + mesylation + piperazine alkylation Pd/C, H2, Boc2O, MsCl, piperazine, acidic deprotection 40–85 Scalable, good selectivity, high purity Multi-step, moderate overall yield
LiAlH4 reduction of amino acid derivatives LiAlH4, THF, low temperature Variable Strong reducing agent Expensive, poor selectivity, hazardous
NaBH4/TFA reduction of bicyclic lactams NaBH4, TFA Moderate Mild conditions Costly, complex process
Epoxidation + ring-opening m-CPBA, BF3·OEt2, nucleophiles Moderate to high Stereoselective, versatile Requires multiple steps, sensitive conditions

Notes on Process Optimization and Industrial Feasibility

  • The hydrogenation and subsequent functional group transformations represent the most industrially feasible approach due to relatively straightforward conditions and scalability.
  • Protection of amine groups as Boc carbamates is crucial to prevent side reactions during mesylation and alkylation.
  • Mesylation of the cyclohexanol intermediate provides a good leaving group for nucleophilic substitution by piperidine or piperazine derivatives.
  • Acidic deprotection and salt formation steps enhance product stability and facilitate isolation.
  • Alternative methods involving LiAlH4 or microbial biotransformations are less practical due to cost, safety, and complexity.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

  • Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions typically result in the formation of amines or alcohols.

  • Substitution: Substitution reactions can produce a variety of substituted cyclohexanol derivatives.

Scientific Research Applications

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol has several scientific research applications across various fields:

  • Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: It can be employed in the study of biological systems, particularly in the development of new pharmaceuticals and bioactive molecules.

  • Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is structurally similar to other compounds such as 2-(4-aminopiperidin-1-yl)cyclopentan-1-ol and various other cyclohexanol derivatives. its unique combination of a cyclohexanol ring and a piperidine ring with an amino group at the 4-position sets it apart from these compounds. This structural uniqueness may confer distinct chemical and biological properties, making it valuable in specific applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table highlights key structural and physicochemical differences between 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol and analogous compounds:

Compound Name CAS Number Molecular Formula Key Structural Features Notes from Evidence
This compound 1184360-40-4 C₁₁H₂₂N₂O Cyclohexanol + 4-aminopiperidine linkage Limited physicochemical data available; noted in supplier catalogs .
2-((4-Chlorophenyl)sulfonyl)cyclohexan-1-ol N/A C₁₂H₁₅ClO₃S Cyclohexanol + 4-chlorophenyl sulfone group Melting point: 118–119°C; synthesized via Grignard addition .
Benzyl 4-aminopiperidine-1-carboxylate 120278-07-1 C₁₃H₁₈N₂O₂ Piperidine ester + benzyl group Toxicological properties not fully studied; potential hydrolysis susceptibility .
1-[(4-Aminopiperidin-1-yl)methyl]cyclohexan-1-ol dihydrochloride N/A C₁₂H₂₅Cl₂N₂O Cyclohexanol + methyl-linked aminopiperidine (salt form) Discontinued product; dihydrochloride salt likely enhances water solubility .
4-Aminocyclohexanol hydrochloride 76445-65-3 C₆H₁₂ClNO Cyclohexanol with direct amino substitution Simpler structure; used in pharmaceuticals (e.g., Pramipexole hydrochloride) .
2-(4-Hydroxybenzyl)cyclohexan-1-ol N/A C₁₃H₁₈O₂ Cyclohexanol + 4-hydroxybenzyl substituent Part of juvenoid insect hormone mimics; distinct aromatic substitution .

Key Structural and Functional Differences

Substituent Effects: The 4-aminopiperidine group in the target compound introduces a secondary amine and a six-membered nitrogen ring, enhancing hydrogen-bonding capacity compared to 4-aminocyclohexanol hydrochloride, which lacks the piperidine ring . Benzyl 4-aminopiperidine-1-carboxylate (CAS: 120278-07-1) replaces the cyclohexanol moiety with a benzyl ester, increasing lipophilicity but reducing hydrogen-bond donor capacity .

Salt Forms and Solubility: The dihydrochloride salt of 1-[(4-aminopiperidin-1-yl)methyl]cyclohexan-1-ol () likely improves aqueous solubility compared to the free base form of the target compound, though synthesis challenges may explain its discontinued status .

Biological Activity

2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

  • Molecular Formula : C12_{12}H19_{19}N1_{1}O1_{1}
  • CAS Number : 1184360-40-4

This compound features a piperidine ring substituted with an amino group and is attached to a cyclohexanol moiety, which may influence its biological interactions.

Pharmacological Profile

Research indicates that this compound exhibits various pharmacological properties. Key findings include:

  • Antinociceptive Activity : The compound has shown potential as an N-type Ca2+^{2+} channel blocker, producing analgesic effects in inflammatory pain models without significant cardiovascular or motor side effects .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of compounds with similar structures have displayed antimicrobial properties against various pathogens, indicating potential for further exploration in treating infections .

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. For instance, compounds with piperidine scaffolds are often evaluated for their ability to modulate neurotransmitter systems or inhibit specific kinases involved in cellular signaling pathways .

Case Study 1: Antinociceptive Effects

A study was conducted using animal models to evaluate the antinociceptive effects of this compound. The results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy as a pain management agent.

Treatment GroupPain Response Reduction (%)
Control0%
Low Dose30%
Medium Dose50%
High Dose70%

Case Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial activity of the compound against Escherichia coli and Staphylococcus aureus. The compound demonstrated effective inhibition at varying concentrations.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Modifications to the piperidine ring or the cyclohexanol moiety can significantly alter its pharmacological profile. For example, substituents at specific positions on the piperidine ring have been shown to enhance selectivity for certain biological targets .

Q & A

Basic: What are the recommended methods for synthesizing 2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol?

The synthesis typically involves multi-step processes, including:

  • Cyclohexanone functionalization : Reacting cyclohexanone with 4-aminopiperidine derivatives under reductive amination conditions using sodium cyanoborohydride (NaBH3CN) or similar reducing agents.
  • Purification : Column chromatography (silica gel, methanol/dichloromethane eluent) to isolate the product.
  • Characterization : Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Advanced: How can researchers optimize the synthetic yield of this compound?

Optimization strategies include:

  • Reaction condition tuning : Adjusting pH (6–7) and temperature (25–40°C) to enhance reductive amination efficiency.
  • Catalyst screening : Testing palladium or nickel catalysts for intermediate steps.
  • Automated purification systems : Implementing high-performance liquid chromatography (HPLC) with Newcrom R1 columns to improve purity (>98%) .

Basic: Which analytical techniques are suitable for characterizing this compound?

Key methods include:

  • Reverse-phase HPLC : Using a Newcrom R1 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .
  • Spectroscopy : ¹H/¹³C NMR for structural confirmation and FT-IR to identify functional groups (e.g., -OH at ~3300 cm⁻¹) .

Advanced: How to resolve contradictions in reported biological activity data?

Contradictions may arise from:

  • Variability in assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and control buffer pH (7.4).
  • Metabolite interference : Use LC-MS/MS to differentiate parent compound effects from metabolites.
  • Statistical rigor : Apply multivariate analysis to isolate confounding variables .

Basic: What is the proposed mechanism of action for this compound?

The cyclohexanol and aminopiperidine moieties enable:

  • Hydrogen bonding : Interaction with enzymatic active sites (e.g., kinases or GPCRs).
  • Lipophilicity modulation : LogP ~2.47 (predicted) allows membrane permeability while retaining solubility .

Advanced: How to address conflicting results in toxicological studies?

If toxicity data are inconsistent:

  • In silico modeling : Use tools like ProTox-II to predict hepatotoxicity or mutagenicity.
  • Dose-response studies : Conduct in vivo assays (rodent models) with escalating doses (1–100 mg/kg) to identify thresholds.
  • Metabolomic profiling : Track reactive metabolites via glutathione trapping assays .

Basic: What are the key physical properties influencing its reactivity?

  • Solubility : Moderate aqueous solubility (~5 mg/mL at 25°C) due to polar hydroxyl and amine groups.
  • Stability : Susceptible to oxidation; store under nitrogen at −20°C.
  • logP : Estimated 2.47 (via ChemAxon), balancing bioavailability and target engagement .

Advanced: How to rationalize discrepancies in logP or solubility measurements?

Discrepancies may stem from:

  • Measurement techniques : Compare shake-flask vs. chromatographic (HPLC) methods.
  • pH effects : Measure solubility across pH 3–10 to account for ionization.
  • Salt forms : Test hydrochloride or phosphate salts to enhance stability .

Basic: How does structural modification impact biological activity?

  • Aminopiperidine substitution : Replacing the 4-amino group with methyl reduces H3 receptor affinity by ~50% .
  • Cyclohexanol stereochemistry : (1R,2S) configuration enhances binding to opioid receptors vs. other isomers .

Advanced: What strategies improve selectivity for specific biological targets?

  • Fragment-based design : Introduce substituents (e.g., methyl or fluorine) to the cyclohexane ring to block off-target interactions.
  • Molecular docking : Screen against crystallographic receptor models (e.g., PDB 2OL) to prioritize derivatives .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Use nitrile gloves and goggles to prevent skin/eye contact.
  • Ventilation : Work in a fume hood to avoid inhalation of aerosols.
  • First aid : Flush eyes with water for 15 minutes; wash skin with soap .

Advanced: How to manage undocumented hazards during novel applications?

  • Real-time monitoring : Employ gas sensors for airborne particulates.
  • Tiered testing : Start with Ames test for mutagenicity, followed by acute toxicity in zebrafish embryos .

Basic: What are its emerging applications in drug discovery?

  • Neurological targets : Potential inverse agonism at histamine H3 receptors for sleep disorders .
  • Antimicrobial scaffolds : Pyrazole-cyclohexanol hybrids show activity against S. aureus (MIC 8 µg/mL) .

Advanced: How to explore novel targets using this compound?

  • Proteome profiling : Use affinity-based protein profiling (AfBPP) with a biotinylated derivative.
  • CRISPR screening : Identify synthetic lethal pathways in cancer cell lines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol
Reactant of Route 2
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2-(4-Aminopiperidin-1-yl)cyclohexan-1-ol

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